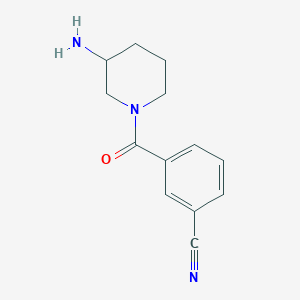

3-(3-Aminopiperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-(3-aminopiperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-8-10-3-1-4-11(7-10)13(17)16-6-2-5-12(15)9-16/h1,3-4,7,12H,2,5-6,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUBMQUMVQMMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Aminopiperidine-1-carbonyl)benzonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1291555-71-9

This compound features a benzonitrile moiety linked to a piperidine ring, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly receptors and enzymes involved in cellular signaling pathways.

Target Receptors

- P2X3 Receptors : These receptors are ATP-gated ion channels implicated in pain sensation. Antagonism of P2X3 receptors has been shown to alleviate neuropathic pain, making them a crucial target for the development of analgesics. Research indicates that derivatives similar to this compound can selectively inhibit these receptors, thereby reducing pain signaling pathways .

Pharmacokinetics

Studies suggest that this compound exhibits favorable pharmacokinetic properties, such as good absorption and distribution within biological systems. This allows it to effectively reach its targets in vivo, enhancing its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. Its ability to modulate cellular processes has been evaluated through:

- Cell Viability Assays : The compound has been shown to affect cell proliferation and induce apoptosis in cancer cell lines.

- Receptor Binding Assays : It displays competitive inhibition against specific receptors, suggesting potential as a therapeutic agent.

In Vivo Studies

In vivo studies involving animal models have provided insights into the compound's efficacy and safety profile. For instance:

- Pain Models : In models of neuropathic pain, administration of the compound resulted in a marked reduction in pain behavior, indicating its potential use as an analgesic .

- Toxicology Studies : Higher doses were associated with adverse effects, emphasizing the need for careful dosage optimization.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuropathic Pain Management : A study demonstrated that this compound effectively reduced pain in nerve injury models, supporting its role as a P2X3 antagonist.

- Cancer Therapeutics : Research indicated that the compound could inhibit tumor growth in xenograft models, showcasing its anticancer properties.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with 3-(3-aminopiperidine-1-carbonyl)benzonitrile, differing in substituents, linker groups, or substitution patterns:

Table 1: Structural Comparison of Selected Benzonitrile Derivatives

Pharmacological and Functional Differences

- LSD1 Inhibition : The target compound exhibits reversible inhibition of LSD1, a property shared with other benzonitrile derivatives such as GSK354 and PDD32116, which also target LSD1's substrate-binding site .

- Receptor Interactions: In contrast, 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) binds to estrogen-related receptor alpha (ERRα) via hydrogen bonds and hydrophobic interactions . This highlights the structural sensitivity of benzonitrile derivatives to divergent biological targets.

Preparation Methods

Enzymatic Transaminase Method

One of the most efficient and industrially applicable methods involves the enzymatic transamination of nitrogen-protected 3-piperidone to yield (R)-3-amino piperidine derivatives. The process includes:

- Use of ω-transaminase enzyme and isopropylamine as an amino donor.

- Reaction conditions: pH ~8.0, temperature 50°C, reaction time approximately 18 hours.

- Protection and deprotection steps involving carbalkoxy, carbobenzoxy (Cbz), or benzyl groups to protect the nitrogen during synthesis.

Key Data from Patent CN103865964A:

| Step | Reagents/Conditions | Outcome | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Transamination of N-benzyl-3-piperidone with ω-transaminase, PLP cofactor, isopropylamine | (R)-N-benzyl-3-amino piperidine (protected) | 90.9 | 99.0 |

| 2 | Deprotection of nitrogen protecting group | (R)-3-amino piperidine | High | ~99 |

This method is noted for its simplicity, high yield, excellent stereoselectivity, and environmental friendliness, making it suitable for large-scale industrial application.

Synthesis of 3-(3-Aminopiperidine-1-carbonyl)benzonitrile

The target compound is typically synthesized by coupling the optically active 3-aminopiperidine intermediate with a benzonitrile derivative through a carbonyl linkage.

A generalized synthetic pathway involves:

- Preparation of optically active 3-aminopiperidine (as described in section 3).

- Activation of benzonitrile derivative (e.g., via acid chloride or anhydride formation).

- Amide bond formation between the 3-aminopiperidine and the activated benzonitrile derivative.

While specific detailed procedures for this coupling step are less frequently disclosed in open literature, the key to success lies in the high purity and stereochemical integrity of the 3-aminopiperidine intermediate.

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The enzymatic transaminase method represents a breakthrough in the preparation of optically active 3-aminopiperidine intermediates, combining high stereoselectivity, yield, and industrial feasibility.

- Traditional chemical methods, while useful for laboratory-scale synthesis, suffer from safety risks and economic inefficiencies.

- The subsequent coupling to benzonitrile derivatives to form this compound relies heavily on the quality of the intermediate.

- Industrial production favors enzymatic methods due to their simplicity, safety, and environmental benefits.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First aid :

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact : Wash with soap/water; remove contaminated clothing .

- Waste disposal : Classify as hazardous waste and use licensed disposal services .

What strategies mitigate competing side reactions during the coupling of 3-aminopiperidine with benzonitrile derivatives?

Q. Advanced

- Protecting groups : Use Boc or Fmoc to shield the piperidine amine during coupling, reducing unwanted dimerization .

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling steps .

- Temperature control : Maintain reactions at 0–5°C to suppress hydrolysis of the nitrile group.

- In-situ monitoring : LC-MS tracks intermediate formation, enabling real-time adjustments .

How can computational chemistry predict the binding affinity of this compound with protein targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., protein disulfide isomerase) using PDB structures. Key parameters:

- Binding energy : Values ≤ -7.0 kcal/mol suggest strong affinity .

- Hydrogen bonding : The piperidine amine forms H-bonds with catalytic residues (e.g., Cys53 in PDI) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

What are the challenges in achieving enantiomeric purity, and what chiral resolution techniques are effective?

Q. Advanced

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol) to separate enantiomers (resolution factor >1.5) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid yields >99% ee .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization .

How should researchers interpret conflicting IC₅₀ values reported for derivatives in enzyme inhibition assays?

Advanced

Conflicting IC₅₀ values often arise from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter enzyme activity .

- Cell line specificity : PDI inhibition in HeLa (IC₅₀: 0.85 µM) vs. CHO cells (IC₅₀: 1.2 µM) due to differential expression .

- Controls : Normalize data to positive controls (e.g., bacitracin for PDI assays) and validate with orthogonal assays (e.g., SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.